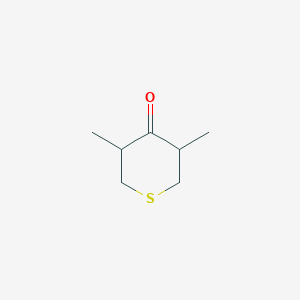
3,5-Dimethyltetrahydrothiopyran-4-one
Cat. No. B8525411
M. Wt: 144.24 g/mol
InChI Key: MORZTXNWVIEERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04894464
Procedure details


A mixture of 2 g. of sodium acetate and 25 ml. of ethanol was saturated with hydrogen sulfide gas. To this was added 7.0 g. (0.063 mole) diisopropenylketone while cooling in an ice bath until the reaction was no longer exothermic. The mixture was stirred at room temperature while passing hydrogen sulfide through the mixture for four hours then allowed to stand overnight. The ethanol and excess H2S were evaporated in vacuo and the residue taken up in ethyl ether, washed in turn with water, potassium carbonate solution, dilute hydrochloric acid, and water again. The ether extracts were dried (Na2SO4) and evaporated to provide 6.8 g. of oil. This was distilled in vacuo through a 10 cm. Vigreaux column to provide 1.67 g. of product, B.P. 83°-86° C./9 mm. which was used in the next step without further purification.





Identifiers


|
REACTION_CXSMILES
|
C([O-])(=O)C.[Na+].[SH2:6].[C:7]([C:10]([C:12]([CH3:14])=[CH2:13])=[O:11])([CH3:9])=[CH2:8]>C(O)C>[CH3:13][CH:12]1[C:10](=[O:11])[CH:7]([CH3:9])[CH2:8][S:6][CH2:14]1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S
|
Step Three
|
Name
|
|
|
Quantity
|
0.063 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)(C)C(=O)C(=C)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 2 g
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To this was added 7.0 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for four hours
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ethanol and excess H2S were evaporated in vacuo
|
WASH
|
Type
|
WASH
|
|
Details
|
washed in turn with water, potassium carbonate solution, dilute hydrochloric acid, and water again
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The ether extracts were dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide 6.8 g
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
This was distilled in vacuo through a 10 cm
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Vigreaux column to provide 1.67 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
which was used in the next step without further purification
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1CSCC(C1=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
